molecular formula C17H30N2O2 B1385300 N1-[2-(2-ethoxyethoxy)benzyl]-N2,N2-diethyl-1,2-ethanediamine CAS No. 1040686-25-6

N1-[2-(2-ethoxyethoxy)benzyl]-N2,N2-diethyl-1,2-ethanediamine

Cat. No.: B1385300
CAS No.: 1040686-25-6
M. Wt: 294.4 g/mol
InChI Key: VOQSCMJBNUJENC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-[2-(2-ethoxyethoxy)benzyl]-N2,N2-diethyl-1,2-ethanediamine is a chemical compound with the molecular formula C17H30N2O2 and a molecular weight of 294.43. This compound is primarily used in proteomics research and has various applications in scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(2-ethoxyethoxy)benzyl]-N2,N2-diethyl-1,2-ethanediamine typically involves the reaction of 2-(2-ethoxyethoxy)benzyl chloride with N2,N2-diethyl-1,2-ethanediamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

N1-[2-(2-ethoxyethoxy)benzyl]-N2,N2-diethyl-1,2-ethanediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxyethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-[2-(2-ethoxyethoxy)benzyl]-N2,N2-diethyl-1,2-ethanediamine is widely used in proteomics research. It serves as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function. Additionally, it is used in the development of new pharmaceuticals and in the study of enzyme mechanisms .

Mechanism of Action

The mechanism of action of N1-[2-(2-ethoxyethoxy)benzyl]-N2,N2-diethyl-1,2-ethanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key signaling molecules .

Comparison with Similar Compounds

Similar Compounds

  • N1-[2-(2-methoxyethoxy)benzyl]-N2,N2-diethyl-1,2-ethanediamine
  • N1-[2-(2-propoxyethoxy)benzyl]-N2,N2-diethyl-1,2-ethanediamine

Uniqueness

N1-[2-(2-ethoxyethoxy)benzyl]-N2,N2-diethyl-1,2-ethanediamine is unique due to its specific ethoxyethoxy substitution, which imparts distinct physicochemical properties. This substitution can influence the compound’s solubility, reactivity, and interaction with biological targets, making it particularly useful in certain research applications .

Properties

IUPAC Name

N-[[2-(2-ethoxyethoxy)phenyl]methyl]-N',N'-diethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O2/c1-4-19(5-2)12-11-18-15-16-9-7-8-10-17(16)21-14-13-20-6-3/h7-10,18H,4-6,11-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQSCMJBNUJENC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNCC1=CC=CC=C1OCCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-[2-(2-ethoxyethoxy)benzyl]-N2,N2-diethyl-1,2-ethanediamine
Reactant of Route 2
Reactant of Route 2
N1-[2-(2-ethoxyethoxy)benzyl]-N2,N2-diethyl-1,2-ethanediamine
Reactant of Route 3
N1-[2-(2-ethoxyethoxy)benzyl]-N2,N2-diethyl-1,2-ethanediamine
Reactant of Route 4
Reactant of Route 4
N1-[2-(2-ethoxyethoxy)benzyl]-N2,N2-diethyl-1,2-ethanediamine
Reactant of Route 5
N1-[2-(2-ethoxyethoxy)benzyl]-N2,N2-diethyl-1,2-ethanediamine
Reactant of Route 6
N1-[2-(2-ethoxyethoxy)benzyl]-N2,N2-diethyl-1,2-ethanediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.